

Application Notes and Protocols: Synergistic Antitumor Efficacy of BSO and Cisplatin

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Compound of Interest

Compound Name: *DL-Buthionine-(S,R)-sulfoximine*

Cat. No.: B1674650

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Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including but not limited to, ovarian, gastric, and biliary tract cancers.[1][2][3] Its efficacy, however, is often limited by both intrinsic and acquired resistance, a significant clinical challenge. One of the key mechanisms of cisplatin resistance is detoxification by intracellular glutathione (GSH), a tripeptide that sequesters and inactivates the drug.[1][4]

Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ -glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis.[5] By depleting intracellular GSH levels, BSO has been shown to sensitize cancer cells to cisplatin, thereby enhancing its cytotoxic effects and potentially overcoming resistance.[1][3] These application notes provide a comprehensive overview of the experimental design for combining BSO with cisplatin, including detailed protocols for in vitro and in vivo studies, quantitative data summaries, and a schematic of the underlying signaling pathways.

Data Presentation

The combination of BSO and cisplatin has been evaluated in numerous cancer cell lines, consistently demonstrating a synergistic cytotoxic effect. The following tables summarize key quantitative data from published studies.

Table 1: Effect of BSO on Cisplatin IC50 Values in Human Cancer Cell Lines

Cell Line	Cancer Type	Cisplatin IC50 (μM)	Cisplatin + BSO IC50 (μM)	Fold Sensitization	Reference
SNU-1	Stomach	Data not provided	Data not provided	Markedly enhanced	[1]
OVCAR-3	Ovarian	Data not provided	Data not provided	Markedly enhanced	[1]
GBC-SD	Gallbladder	~20	<10	>2	[3]
RBE	Cholangiocarcinoma	~15	<10	>1.5	[3]
H460	Non-small cell lung	Not enhanced	Not enhanced	1	[6]
H520	Non-small cell lung	Not enhanced	Not enhanced	1	[6]
C33-A	Cervical	Trend toward significance	Trend toward significance	Not quantified	[6]
SKOV-3	Ovarian	Trend toward significance	Trend toward significance	Not quantified	[6]

Table 2: Enhancement of Cisplatin-Induced Apoptosis by BSO

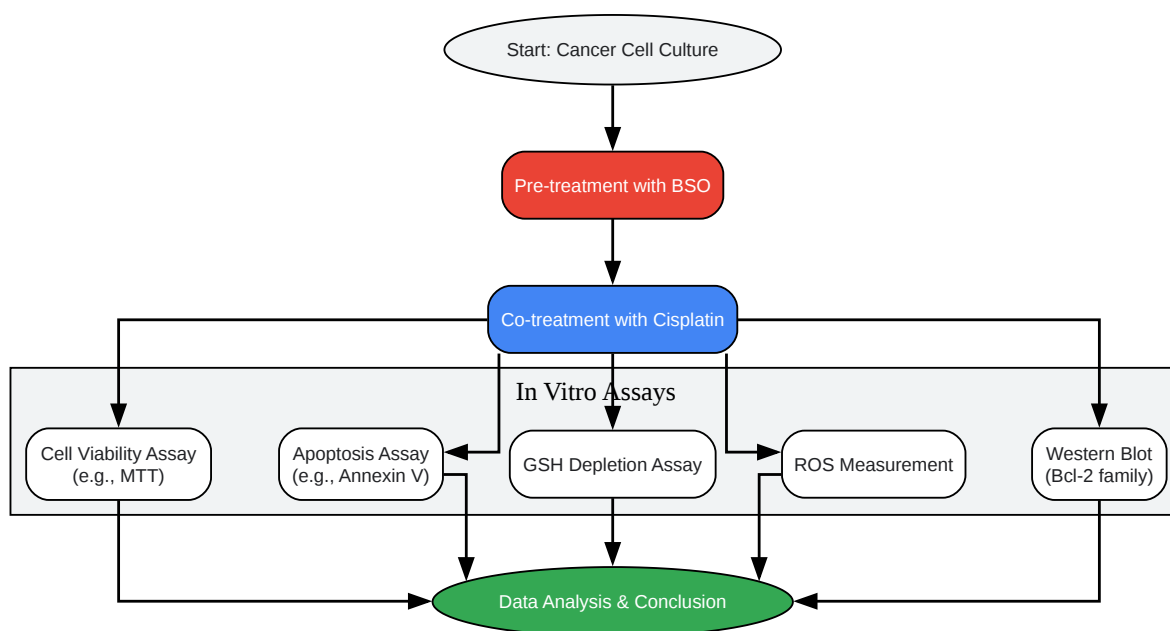
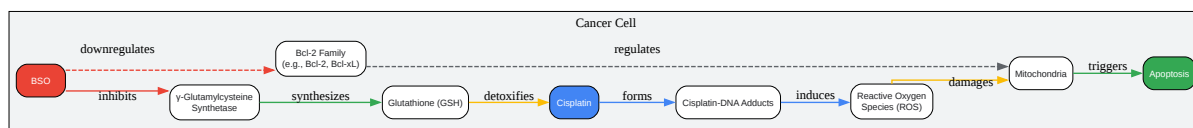
Cell Line	Treatment	% Apoptotic Cells	Reference
GBC-SD	Cisplatin alone	~25%	[3][7]
BSO + Cisplatin	~45%	[3][7]	
RBE	Cisplatin alone	~20%	[3][7]
BSO + Cisplatin	~35%	[3][7]	
HGC-27	Cisplatin + Sodium Butyrate	Significant increase	[8]
BSO + Cisplatin + Sodium Butyrate	Further enhanced	[8]	
SGC-7901	Cisplatin + Sodium Butyrate	Significant increase	[8]
BSO + Cisplatin + Sodium Butyrate	Further enhanced	[8]	

Table 3: BSO-Mediated Depletion of Intracellular Glutathione (GSH)

Cell Line	BSO Concentration	Duration of Treatment	% GSH Depletion	Reference
SNU-1	1 mM	48 hours	75.7%	[1]
2 mM	48 hours	76.2%	[1]	
2 mM	2 hours	33.4%	[1]	
0.02 mM	48 hours	71.5%	[1]	
OVCAR-3	1 mM	48 hours	74.1%	[1]
2 mM	48 hours	63.0%	[1]	
HepG2	1 μ M	24 hours	53%	[9]
5 μ M	24 hours	88.1%	[9]	
10 μ M	24 hours	89.5%	[9]	

Signaling Pathway and Experimental Workflow

The synergistic effect of BSO and cisplatin is primarily mediated through the depletion of intracellular GSH, leading to increased oxidative stress and enhanced cisplatin-induced DNA damage and apoptosis.



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